

Experimental procedure for N-alkylation of (6-Chloropyridazin-3-YL)methanamine

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Compound of Interest

Compound Name: (6-Chloropyridazin-3-YL)methanamine

Cat. No.: B151884

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Application Notes: N-Alkylation of (6-Chloropyridazin-3-YL)methanamine

The N-alkylation of heteroaromatic amines is a cornerstone transformation in medicinal chemistry and the development of novel pharmaceuticals. Modifying the amine functionality by introducing alkyl groups can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, target-binding affinity, and overall pharmacological profile.

[1] This document provides a comprehensive protocol for the N-alkylation of **(6-chloropyridazin-3-yl)methanamine**, a versatile building block in organic synthesis.[2]

The procedure details a nucleophilic substitution reaction where the primary amino group of **(6-chloropyridazin-3-yl)methanamine** acts as the nucleophile, attacking an electrophilic alkyl halide.[1] A base is utilized to deprotonate the amine, thereby enhancing its nucleophilicity and driving the reaction forward by neutralizing the acid generated.[1][3] The protocol is designed for researchers in drug discovery and chemical development, providing a robust framework that can be adapted for various alkylating agents to generate a library of N-substituted pyridazine derivatives.

Experimental Protocol

This protocol outlines a general and reliable procedure for the mono-N-alkylation of **(6-chloropyridazin-3-yl)methanamine** using an alkyl halide in the presence of a carbonate base.

Materials and Reagents:

- **(6-Chloropyridazin-3-YL)methanamine** (1.0 eq)
- Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.5 eq)
- Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3) (2.0 - 3.0 eq)[\[1\]](#)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)[\[1\]](#)
- Ethyl Acetate (EtOAc)
- Deionized Water
- Brine (Saturated Aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate ($MgSO_4$)
- Silica Gel for column chromatography
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add **(6-chloropyridazin-3-yl)methanamine** (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, approx. 0.1 M concentration).
- **Addition of Base:** Add potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0 - 3.0 eq) to the suspension. Stir the mixture vigorously for 10-15 minutes at room temperature.
- **Addition of Alkylating Agent:** Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at room temperature.

- Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
- Work-up:
 - Cool the reaction mixture to room temperature and filter off the inorganic base.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Dilute the residue with ethyl acetate and wash with deionized water (2x) to remove any remaining DMF and inorganic salts.
 - Wash the organic layer with brine (1x).
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.^[4]
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantitative Data Summary

The following table provides representative quantities and parameters for the N-alkylation reaction. These values can be scaled as needed for specific experimental requirements.

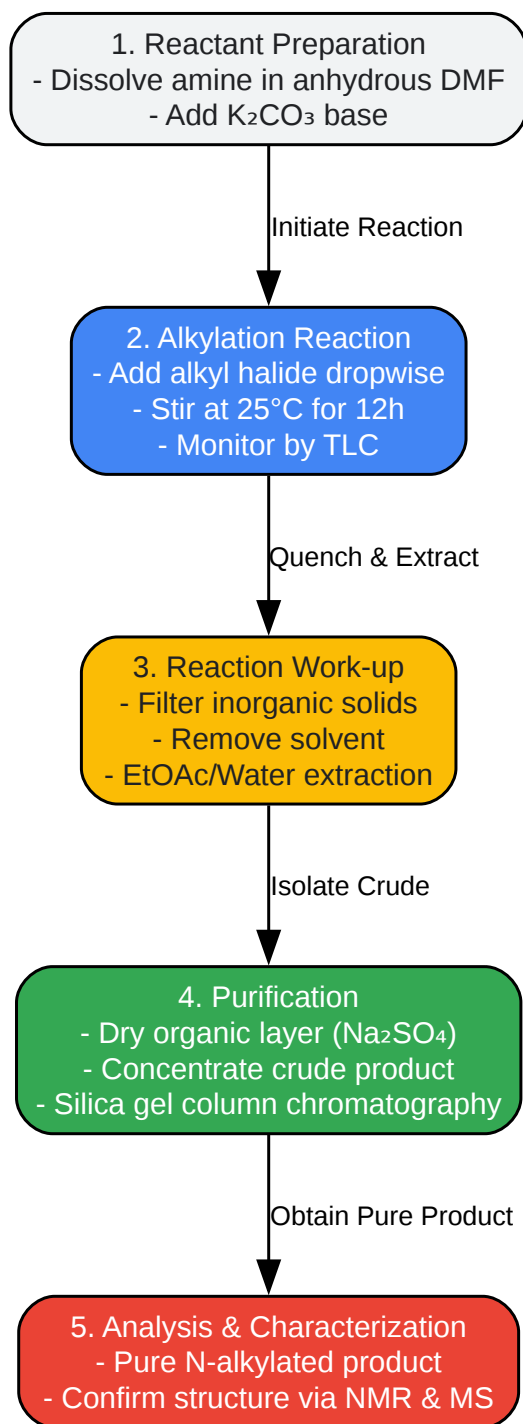
Parameter	Value	Notes
Reactants		
(6-Chloropyridazin-3-YL)methanamine	1.0 mmol (143.58 mg)	Starting material, 1.0 equivalent.
Alkyl Halide (e.g., Benzyl Bromide)	1.2 mmol (1.2 eq)	The alkylating agent; a slight excess is used to ensure complete reaction.
Base (K ₂ CO ₃)	2.5 mmol (2.5 eq)	A common, cost-effective base for this transformation. [5]
Solvent		
Anhydrous DMF	10 mL	Provides good solubility for reactants and facilitates the reaction. [5]
Reaction Conditions		
Temperature	25 °C (Room Temperature)	Many N-alkylations proceed efficiently at room temperature. Heating can be applied if necessary. [5]
Reaction Time	12 hours	Typical duration; should be monitored by TLC.
Work-up & Purification		
Extraction Solvent (EtOAc)	50 mL	Used for product extraction from the aqueous phase.
Purification Method	Silica Gel Chromatography	Standard method for purifying organic compounds. [4]
Expected Outcome		
Theoretical Yield	~273.74 mg (for Benzyl derivative)	Calculated based on the limiting reactant.

Typical Purified Yield

65 - 85%

Yields can vary based on the specific alkylating agent and reaction optimization.

Experimental Workflow Diagram



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Caption: Workflow for the N-alkylation of **(6-chloropyridazin-3-yl)methanamine**.

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